molecular formula C7H6ClNO2S B073841 1-Chloro-4-(methylthio)-2-nitrobenzene CAS No. 1199-36-6

1-Chloro-4-(methylthio)-2-nitrobenzene

Cat. No. B073841
CAS RN: 1199-36-6
M. Wt: 203.65 g/mol
InChI Key: UFLRXTNPCRROEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 1-Chloro-4-(methylthio)-2-nitrobenzene involves chlorination and nitration processes. For example, 1,2-Dichloro-4-nitrobenzene can be synthesized by chlorinating p-nitrochlorobenzene with KClO3-H2SO4, achieving a yield of 91.8% under optimal conditions (Zhang Wei-guang, 2009). These methods highlight the critical parameters such as reagent ratios, temperature, and reaction time for successful synthesis.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 1-chloro-2-nitrobenzene, is characterized by N—O⋯Cl halogen bonds and aromatic π–π stacking interactions. This configuration demonstrates the significance of short halogen bonds and the impact of molecular vibrations on phase transitions (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Chloro-4-(methylthio)-2-nitrobenzene derivatives may include GSH conjugation catalyzed by enzymes or bases, demonstrating the compound's reactivity and its interactions with biological molecules. The kinetics of these reactions reveal important structure-activity relationships, highlighting the influence of electronic, steric, and lipophilic parameters on reactivity (E. M. van der Aar et al., 1997).

Physical Properties Analysis

The physical properties of related nitrobenzene derivatives, such as crystal structure and thermal vibrations, are crucial for understanding their behavior in solid state. These properties are influenced by molecular interactions, such as halogen bonds and π–π stacking, which also affect the compound's phase transitions (I. Mossakowska & G. Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-Chloro-4-(methylthio)-2-nitrobenzene derivatives can be elucidated through studies on their reactivity, such as nitration and chlorination reactions, and their interactions with enzymes. These studies provide insights into the compound's reactivity, potential for various chemical transformations, and its application in synthesizing other chemical entities (Zhang Wei-guang, 2009).

Scientific Research Applications

Catalytic Processes and Synthesis

1-Chloro-4-nitrobenzene, a closely related compound, has been utilized in catalytic synthesis and as a precursor in organic synthesis. A study developed an efficient method for Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid, optimizing conditions for high yields and selectivity. This method highlights the compound's role in the synthesis of biphenyl structures, essential in pharmaceuticals and fine chemicals (Elumalai, Sandtorv, & Bjørsvik, 2016).

Environmental Remediation

Research on microbial degradation of nitroaromatic compounds, including 1-chloro-4-nitrobenzene, showcases the potential for environmental remediation. A newly isolated bacterial strain was found to utilize 1-chloro-4-nitrobenzene as a sole carbon and energy source, transforming it into less harmful compounds. This indicates the potential for bioremediation strategies in treating nitroaromatic pollutants in the environment (Shah, 2014).

Material Science and Sensing Technologies

The compound's derivatives have been explored for their electrochemical sensing capabilities. For instance, electrochemical sensors based on β-cyclodextrin/carbon nanohorn nanohybrids have been developed for the detection of 1-chloro-4-nitrobenzene. These sensors show high sensitivity and selectivity, making them suitable for environmental monitoring of nitroaromatic pollutants (Kingsford et al., 2018).

Advanced Applications in Chemistry

Studies have demonstrated the use of 1-chloro-4-nitrobenzene and its derivatives in the development of novel organic compounds and materials. For example, the synthesis of nitrodiphenylamine dyes from 1-chloro-2-nitrobenzenes showcases the compound's utility in creating dyes with varied electronic properties, applicable in the dye industry and materials science (Day & Jnr, 2008).

properties

IUPAC Name

1-chloro-4-methylsulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLRXTNPCRROEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061615
Record name 1-Chloro-4-(methylthio)-2-nitrobenzene
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Molecular Weight

203.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(methylthio)-2-nitrobenzene

CAS RN

1199-36-6
Record name 1-Chloro-4-(methylthio)-2-nitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(methylthio)-2-nitro-
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Record name Benzene, 1-chloro-4-(methylthio)-2-nitro-
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Record name 1-Chloro-4-(methylthio)-2-nitrobenzene
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Record name 1-chloro-4-(methylthio)-2-nitrobenzene
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